DC_517

Epigenetics DNMT1 Inhibition Cancer Research

DC_517 is a uniquely potent, non-nucleoside DNMT1 inhibitor (IC50: 1.7 µM; Kd: 0.91 µM) whose carbazole architecture yields superior cellular efficacy, not achievable with generic DNMT1 inhibitors. It is validated for HCT116 colon cancer proliferation assays and LN18 glioblastoma invasion studies (downregulates MMP9, Cyclin D1, PCNA). Avoid nucleoside-analog pleiotropy—DC_517 ensures target-specific epigenetic interrogation. Ideal for benchmarking novel DNMT1 entities and elucidating DNA-methylation-dependent apoptosis pathways.

Molecular Formula C33H35N3O2
Molecular Weight 505.6 g/mol
Cat. No. B15570699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC_517
Molecular FormulaC33H35N3O2
Molecular Weight505.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H35N3O2/c1-23(2)34-19-24(37)22-38-25(20-35-30-15-7-3-11-26(30)27-12-4-8-16-31(27)35)21-36-32-17-9-5-13-28(32)29-14-6-10-18-33(29)36/h3-18,23-25,34,37H,19-22H2,1-2H3
InChIKeyBLTONWSCODZCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC_517: A Selective Non-Nucleoside DNA Methyltransferase 1 (DNMT1) Inhibitor for Epigenetic Research and Cancer Pharmacology


DC_517 is a synthetic, non-nucleoside small molecule belonging to the carbazole class that functions as a selective inhibitor of DNA methyltransferase 1 (DNMT1) . It is characterized by an IC50 of 1.7 µM and a binding affinity (Kd) of 0.91 µM for DNMT1 in biochemical assays, distinguishing it as a low-micromolar potency chemical probe for epigenetic research and the study of aberrant DNA methylation in cancer .

Why DC_517 Cannot Be Readily Replaced by Generic DNMT1 Inhibitors: Critical Structural and Functional Distinctions


Despite the availability of multiple DNMT1 inhibitors, including nucleoside analogs (e.g., 5-azacytidine, decitabine) and other non-nucleoside scaffolds (e.g., RG108, SGI-1027), generic substitution of DC_517 is not straightforward. Small structural modifications within the DC series (DC_05, DC_501, DC_517) yield marked differences in potency and cellular activity . For instance, the addition of specific functional groups on the carbazole core alters binding mode and inhibitory efficiency, underscoring that the unique molecular architecture of DC_517 is directly tied to its enhanced efficacy compared to earlier lead compounds . Thus, researchers requiring a well-characterized, non-nucleoside DNMT1 inhibitor with defined potency in cellular models must evaluate DC_517 specifically.

Quantitative Evidence Guide: Verified Differentiators of DC_517 in DNMT1 Inhibition and Cellular Pharmacology


DC_517 Demonstrates 6-Fold Higher DNMT1 Inhibitory Potency (IC50) than Its Closest Analog DC_05

In a direct biochemical comparison, DC_517 inhibited DNMT1 with an IC50 of 1.7 µM, whereas the parent compound DC_05 exhibited an IC50 of 10.3 µM under identical assay conditions . The binding affinity (Kd) of DC_517 was also superior (0.91 µM vs. 1.09 µM) .

Epigenetics DNMT1 Inhibition Cancer Research

DC_517 Potently Suppresses Proliferation of Human Colon Cancer HCT116 Cells, Outperforming DC_05

DC_517 (1.25, 2.5, 5, and 10 μM) significantly inhibited the proliferation of HCT116 human colon cancer cells after 24, 48, and 72 h of treatment, as measured by standard proliferation assays . In the same study, DC_05 showed weaker anti-proliferative effects, consistent with its lower biochemical potency .

Colon Cancer Anti-proliferative Cell-based Assay

DC_517 Inhibits Proliferation and Invasion of Human Glioma LN18 Cells in a Concentration-Dependent Manner

In LN18 human glioma cells, 1 µM DC_517 significantly inhibited cell proliferation, migration, and invasion after 48 h compared to control (P<0.05) . Moreover, treatment with DC_517 reduced protein expression of proliferation markers PCNA and Cyclin D1, as well as the invasion-associated protease MMP9, in a concentration-dependent manner .

Glioblastoma Invasion Protein Expression

DC_517 Induces Dose-Dependent Apoptotic Cell Death in HCT116 Colon Cancer Cells

In addition to inhibiting proliferation, DC_517 (0.75, 1.5, and 3 µM) induced apoptotic cell death in HCT116 cells in a dose-dependent manner, as assessed by standard apoptosis assays .

Apoptosis Cell Death Mechanism of Action

Optimal Application Scenarios for DC_517 in Cancer Epigenetics and DNMT1-Targeted Research


Investigating DNMT1-Specific Epigenetic Regulation in Colon Cancer Models

DC_517 is ideally suited for experiments aimed at elucidating the role of DNMT1-mediated DNA methylation in colon cancer cell lines such as HCT116. Its validated anti-proliferative activity and apoptosis induction at low micromolar concentrations make it a precise chemical probe for dissecting epigenetic mechanisms driving colorectal tumorigenesis .

Evaluating DNMT1 Inhibition in Glioblastoma Proliferation and Invasion Studies

Researchers studying glioblastoma multiforme (GBM) can employ DC_517 to explore the contribution of DNMT1 to tumor cell proliferation, migration, and invasion. The demonstrated ability of DC_517 to downregulate key invasion markers (MMP9) and cell cycle regulators (Cyclin D1, PCNA) in LN18 glioma cells provides a strong rationale for its use in mechanistic and therapeutic evaluation studies of GBM .

Serving as a Reference Non-Nucleoside Inhibitor in Comparative Epigenetic Screening Panels

Given its well-defined potency and selectivity profile relative to other non-nucleoside DNMT1 inhibitors (e.g., DC_05, RG108), DC_517 serves as an excellent reference compound for screening campaigns aimed at identifying novel epigenetic modulators or for benchmarking the activity of new DNMT1-targeting entities. Its non-nucleoside nature also avoids the pleiotropic effects associated with nucleoside analog inhibitors .

Use in Apoptosis Mechanism Studies Where DNMT1 Inhibition Is Implicated

For investigations into the link between DNA hypomethylation and programmed cell death, DC_517 offers a tool to induce apoptosis in cancer cell models. Its dose-dependent pro-apoptotic effect in HCT116 cells can be utilized to study downstream signaling events and potential synergies with other chemotherapeutic agents .

Technical Documentation Hub

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